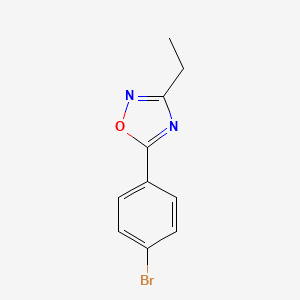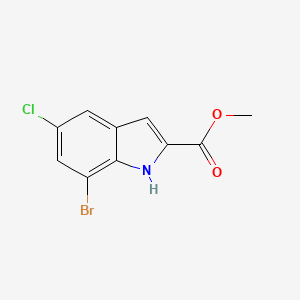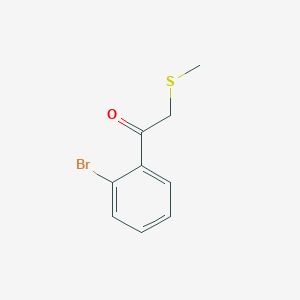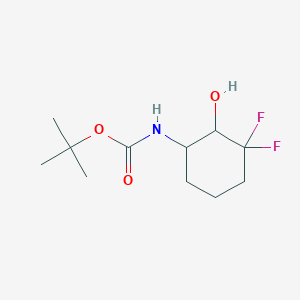
1-Methyl-3-(oxolan-3-yl)-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(oxolan-3-yl)-1H-pyrazole-5-carboxylic acid is an organic compound with the molecular formula C9H12N2O3 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(oxolan-3-yl)-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-(oxolan-3-yl)pyrazole with methylating agents followed by carboxylation. The reaction conditions often involve the use of solvents such as dimethylformamide or tetrahydrofuran, and catalysts like palladium or copper complexes.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-(oxolan-3-yl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be formed using halogenating agents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of halogenated pyrazole derivatives.
Scientific Research Applications
1-Methyl-3-(oxolan-3-yl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(oxolan-3-yl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The pathways involved often include signal transduction mechanisms that regulate cellular processes.
Comparison with Similar Compounds
- 1-Methyl-3-(tetrahydro-3-furanyl)-1H-pyrazole-4-carboxylic acid
- 1-Methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid
Comparison: 1-Methyl-3-(oxolan-3-yl)-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and binding affinities, making it a valuable candidate for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C9H12N2O3 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
2-methyl-5-(oxolan-3-yl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C9H12N2O3/c1-11-8(9(12)13)4-7(10-11)6-2-3-14-5-6/h4,6H,2-3,5H2,1H3,(H,12,13) |
InChI Key |
PPQWMESEFBWABT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2CCOC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(benzyloxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid](/img/structure/B13180770.png)
![2-{[(2-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one](/img/structure/B13180773.png)

![2-[(E)-2-Bromovinyl]thiophene](/img/structure/B13180797.png)

![1-[(3,4-Difluorophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13180803.png)
![3-Benzyl-5-{octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazole](/img/structure/B13180804.png)


![1-[(Azetidin-2-yl)methyl]-4-ethyl-4-methylpiperidine](/img/structure/B13180815.png)
![2-(2-Aminoethyl)bicyclo[3.1.0]hexan-2-ol](/img/structure/B13180822.png)
![Ethyl 1-[4-(cyanomethyl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B13180823.png)

